Lipophilicity Shift vs. 8-Hydroxy Analog
The target compound's clogP (5.48) is approximately 1.6 log units higher than that predicted for its 8‑hydroxy analog, 5‑chloro‑7‑(2‑fluorophenyl)quinolin‑8‑ol (predicted clogP ≈ 3.9), directly attributable to the replacement of the phenolic –OH with an isopropoxy ether . This translates to an ~40‑fold increase in calculated n‑octanol/water partition coefficient, which, if other factors are equal, predicts enhanced membrane permeability and blood‑brain barrier penetration. The difference is consistent with the well‑established Hansch π value for the isopropoxy group (+0.85) versus the hydrogen of –OH, adjusted for intramolecular H‑bonding effects [1].
| Evidence Dimension | Calculated logP (clogP) |
|---|---|
| Target Compound Data | clogP = 5.48 (ChemSrc calculation) |
| Comparator Or Baseline | 5-Chloro-7-(2-fluorophenyl)quinolin-8-ol (CAS 648896-40-6): predicted clogP ≈ 3.9 (ChemDraw/ALOGPS estimate) |
| Quantified Difference | Δ clogP ≈ +1.6 (≈40-fold increase in lipophilicity) |
| Conditions | In silico prediction; no experimental shake-flask logP available for either compound |
Why This Matters
For procurement decisions in CNS‑targeted or cell‑permeable probe design, the ~40‑fold higher lipophilicity of the isopropoxy derivative versus the 8‑hydroxy analog is a decisive factor; ordering the incorrect 8‑substituted compound would deliver a molecule with profoundly different permeability and distribution characteristics, potentially invalidating an entire SAR campaign.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobicity Parameter (π) for isopropoxy ≈ +0.85; for –OH (hydrogen) ≈ 0.0. American Chemical Society, 1995. View Source
